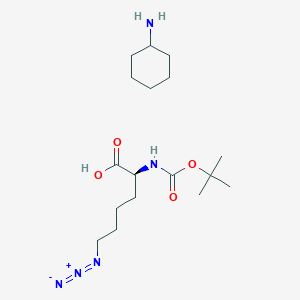

Boc-L-Lys(N3)-OH (CHA)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-L-Lys(N3)-OH (CHA) is a useful research compound. Its molecular formula is C17H33N5O4 and its molecular weight is 371.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Boc-L-Lys(N3)-OH (CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Lys(N3)-OH (CHA) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biomedical Material Development

Poly-alpha-glutamic acid (alpha-PGA) and poly-alpha-lysine (alpha-PL) have been synthesized for potential biomedical applications due to their water solubility, biodegradability, edibility, and non-toxicity. These features make them suitable for the development of biomedical materials, drug delivery carriers, and biological adhesives (Shih, Van, & Shen, 2004).

Drug Delivery Systems

ɛ-Polylysine (ɛ-PL) is noted for its biodegradability and non-toxicity, making it an ideal candidate for drug delivery systems. Its polycationic nature at physiological pH emphasizes its potential in biomedical applications, especially in the delivery of pharmaceuticals (Shukla, Singh, Pandey, & Mishra, 2012).

Therapeutic Agents

The exploration of lysine-specific demethylase 1 (LSD1) inhibitors for the treatment of acute myeloid leukemia (AML) highlights the role of lysine modifications in developing novel therapeutic agents. LSD1 plays a crucial role in the self-renewal of leukemic stem cells, and reversible inhibitors of LSD1 have been investigated as potential treatments (Mould, McGonagle, Wiseman, Williams, & Jordan, 2015).

Antioxidant Activity Analysis

The study of antioxidants and their implications in various fields, including medicine and pharmacy, is significant. Various tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, involve chemical reactions and spectrophotometry. These methods have been applied successfully in analyzing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

作用機序

Target of Action

Boc-L-Lys(N3)-OH (CHA), also known as MFCD09750502 or N-alpha-t-Butyloxycarbonyl-epsilon-azido-L-lysine cyclohexylamine, is primarily used in the field of synthetic organic chemistry and peptide synthesis . Its primary targets are the amine groups that need protection during these synthesis processes .

Mode of Action

The compound acts as an amine-protecting group in multi-step reactions . It protects the amine groups from reacting prematurely during the synthesis process. The Boc group can be removed later when the amine group is needed for further reactions .

Biochemical Pathways

The compound is involved in the synthesis of various biochemical compounds. For instance, it has been used in the synthesis of star poly(L-lysine) (PLL) homo- and copolymers . These polymers have shown excellent antimicrobial activity and improved biocompatibility .

Result of Action

The use of Boc-L-Lys(N3)-OH (CHA) in synthesis reactions results in the successful creation of complex organic compounds. For example, it has been used to create star PLL homo- and copolymers with antimicrobial properties .

Action Environment

The action of Boc-L-Lys(N3)-OH (CHA) can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the deprotection of the Boc group can be achieved under certain conditions using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) .

特性

IUPAC Name |

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4.C6H13N/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12;7-6-4-2-1-3-5-6/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17);6H,1-5,7H2/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHYBEBTGVUZET-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)

![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)